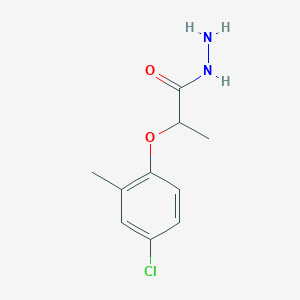

2-(4-Chloro-2-methylphenoxy)propanohydrazide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(4-chloro-2-methylphenoxy)propanehydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClN2O2/c1-6-5-8(11)3-4-9(6)15-7(2)10(14)13-12/h3-5,7H,12H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSWSUAXAZWIIAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Cl)OC(C)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00395862 | |

| Record name | 2-(4-chloro-2-methylphenoxy)propanohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00395862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36304-48-0 | |

| Record name | 2-(4-Chloro-2-methylphenoxy)propanoic acid hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36304-48-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-chloro-2-methylphenoxy)propanohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00395862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A-Technical-Guide-to-the-Synthesis-of-2-(4-Chloro-2-methylphenoxy)propanohydrazide-from-Mecoprop

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-(4-chloro-2-methylphenoxy)propanohydrazide, a valuable chemical intermediate, from the widely used herbicide mecoprop (also known as MCPP). The synthesis is a robust two-step process involving an initial Fischer esterification of mecoprop to its corresponding alkyl ester, followed by hydrazinolysis to yield the target hydrazide. This document details the underlying chemical principles, provides validated, step-by-step laboratory protocols, and outlines methods for the characterization and purification of the final product. Furthermore, it addresses critical safety considerations for all reagents and procedures involved. This guide is intended for researchers and professionals in chemical synthesis, drug development, and agrochemical research who require a practical, in-depth understanding of this synthetic pathway.

Introduction and Strategic Overview

The Starting Material: Mecoprop

Mecoprop, chemically known as 2-(4-chloro-2-methylphenoxy)propanoic acid, is a selective phenoxy herbicide used extensively for the control of broadleaf weeds in agriculture and turf management.[1][2] It functions as a synthetic auxin, inducing uncontrolled growth in target plant species.[3] Its well-defined chemical structure, commercial availability, and carboxylic acid functionality make it an excellent starting material for further chemical elaboration.

-

Chemical Formula: C₁₀H₁₁ClO₃

-

Molar Mass: 214.64 g/mol [1]

-

Appearance: Colorless to brown crystalline powder[4]

The Target Compound: this compound

The target molecule, this compound, is a carboxylic acid hydrazide. Hydrazides are a class of organic compounds that serve as crucial building blocks and intermediates in the synthesis of a wide array of heterocyclic compounds with significant biological activities.[5][6] They are precursors to pharmaceuticals, agrochemicals, and other specialty chemicals.

Synthetic Strategy

The conversion of mecoprop to its corresponding hydrazide is efficiently achieved through a two-step synthetic sequence. This strategy is predicated on enhancing the reactivity of the carboxylic acid moiety of mecoprop toward nucleophilic attack by hydrazine.

-

Step 1: Esterification: The carboxylic acid group of mecoprop is first converted into an alkyl ester (e.g., methyl or ethyl ester). This is typically accomplished via the Fischer-Speier esterification method.[7][8] This transformation is crucial because esters are significantly more susceptible to nucleophilic acyl substitution by hydrazine than the parent carboxylic acids, which would tend to form unreactive carboxylate salts.[9]

-

Step 2: Hydrazinolysis: The intermediate ester is then reacted with hydrazine hydrate. In this step, hydrazine acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the ester and displacing the alkoxy group to form the stable amide-like hydrazide linkage.[9]

This sequential approach ensures high conversion rates and facilitates the purification of the final product under mild reaction conditions.

Mechanistic Insights and Rationale

Step 1: Fischer Esterification of Mecoprop

The Fischer esterification is a classic acid-catalyzed condensation reaction between a carboxylic acid and an alcohol.[8]

Reaction: R-COOH + R'-OH ⇌[H⁺] R-COOR' + H₂O

-

Causality Behind Experimental Choices:

-

Acid Catalyst (H₂SO₄): A strong protic acid, typically concentrated sulfuric acid, is used catalytically. Its primary role is to protonate the carbonyl oxygen of the mecoprop molecule.[10] This protonation significantly increases the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack by the weakly nucleophilic alcohol.[7][11]

-

Excess Alcohol (Methanol/Ethanol): The reaction is an equilibrium process.[8] To drive the reaction to completion and maximize the yield of the ester, Le Châtelier's principle is applied. A large excess of the alcohol (which can also serve as the solvent) is used to shift the equilibrium position toward the products.[11][12]

-

Reflux Conditions: The reaction is typically heated to reflux. The elevated temperature increases the reaction rate, allowing the system to reach equilibrium more quickly.[12] A reflux condenser is essential to prevent the loss of volatile reactants and solvent.

-

Step 2: Hydrazinolysis of the Mecoprop Ester

Hydrazinolysis is the process of cleaving a compound by reaction with hydrazine. In this context, it refers to the conversion of the mecoprop ester to its hydrazide.[9]

Reaction: R-COOR' + N₂H₄·H₂O → R-CONHNH₂ + R'-OH + H₂O

-

Causality Behind Experimental Choices:

-

Nucleophile (Hydrazine): Hydrazine (N₂H₄) is a powerful nucleophile due to the presence of lone pairs of electrons on its adjacent nitrogen atoms (the alpha effect). It readily attacks the electrophilic carbonyl carbon of the ester.

-

Solvent (Ethanol): Ethanol is a common solvent for this reaction as it effectively dissolves both the starting ester and hydrazine hydrate, creating a homogeneous reaction mixture that facilitates efficient molecular interaction.[9]

-

Reflux Conditions: As with esterification, heating the reaction mixture to reflux provides the necessary activation energy and shortens the reaction time.[13]

-

Data Presentation and Visualization

Physicochemical Properties

| Compound | Chemical Formula | Molar Mass ( g/mol ) | Appearance |

| Mecoprop | C₁₀H₁₁ClO₃ | 214.64 | Colorless crystals[1] |

| Methyl 2-(4-chloro-2-methylphenoxy)propanoate | C₁₁H₁₃ClO₃ | 228.67 | Oil or low-melting solid |

| This compound | C₁₀H₁₃ClN₂O₂ | 228.68 | White to off-white solid |

Typical Reaction Parameters

| Parameter | Step 1: Esterification | Step 2: Hydrazinolysis |

| Key Reagents | Mecoprop, Methanol | Mecoprop methyl ester, Hydrazine hydrate |

| Catalyst/Solvent | H₂SO₄ (catalyst), Methanol (reagent/solvent) | Ethanol (solvent) |

| Molar Ratio | Mecoprop : Methanol (1 : large excess) | Ester : Hydrazine Hydrate (1 : 1.2-1.5)[13] |

| Temperature | Reflux (approx. 65 °C for Methanol) | Reflux (approx. 78 °C for Ethanol) |

| Typical Duration | 3 - 5 hours | 4 - 8 hours |

| Typical Yield | > 90% | > 85% |

Visualized Synthetic Pathway and Workflow

Caption: Overall two-step synthesis pathway from Mecoprop to the target hydrazide.

Caption: Step-by-step experimental workflow for the synthesis and purification.

Detailed Experimental Protocols

Disclaimer: These procedures involve hazardous materials and should only be performed by trained chemists in a suitable laboratory with a fume hood and appropriate personal protective equipment.

Protocol 1: Synthesis of Methyl 2-(4-chloro-2-methylphenoxy)propanoate

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add mecoprop (21.5 g, 0.1 mol).

-

Reagent Addition: Add 100 mL of anhydrous methanol. Stir until the solid is mostly dissolved.

-

Catalyst Addition: Place the flask in an ice-water bath. While stirring, slowly add concentrated sulfuric acid (2 mL) dropwise.

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle. Continue refluxing for 4 hours.[5] Monitor the reaction's progress by Thin-Layer Chromatography (TLC) (e.g., using a 7:3 hexane:ethyl acetate eluent), observing the disappearance of the mecoprop spot.

-

Work-up: a. Allow the mixture to cool to room temperature. b. Remove the excess methanol under reduced pressure using a rotary evaporator. c. Dissolve the oily residue in 100 mL of diethyl ether. d. Transfer the solution to a separatory funnel and wash sequentially with 50 mL of water, 50 mL of a saturated sodium bicarbonate (NaHCO₃) solution (caution: effervescence), and finally 50 mL of brine. e. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure to yield the crude methyl 2-(4-chloro-2-methylphenoxy)propanoate as an oil, which can be used in the next step without further purification.

Protocol 2: Synthesis of this compound

-

Reaction Setup: In a 250 mL round-bottom flask, dissolve the crude ester from the previous step (approx. 0.1 mol) in 120 mL of ethanol.

-

Reagent Addition: Add hydrazine hydrate (80% solution, approx. 7.5 mL, ~0.12 mol) to the stirred solution.[6][13]

-

Reflux: Attach a reflux condenser and heat the mixture to reflux for 6-8 hours. The formation of a white precipitate may be observed as the reaction proceeds. Monitor the disappearance of the ester spot by TLC.[6][9]

-

Isolation and Purification: a. After the reaction is complete, cool the flask in an ice bath for 1 hour to maximize precipitation. b. Collect the solid product by vacuum filtration, washing the filter cake with a small amount of cold ethanol. c. To further purify the product, recrystallize the crude solid from a minimal amount of hot ethanol. d. Dry the purified white crystalline solid in a vacuum oven to yield this compound.

Product Characterization and Validation

To confirm the identity and purity of the synthesized this compound, the following analytical techniques are recommended:

-

Melting Point: A sharp, defined melting point range is indicative of high purity.

-

FTIR Spectroscopy: Key spectral features to confirm the structure include:

-

N-H stretching vibrations (two bands) around 3300-3200 cm⁻¹.

-

C-H stretching (aromatic and aliphatic) around 3100-2850 cm⁻¹.

-

Amide I band (C=O stretch) around 1650 cm⁻¹.

-

N-H bending (Amide II band) around 1600 cm⁻¹.

-

C-O-C ether stretching around 1250 cm⁻¹.

-

-

¹H NMR Spectroscopy: The proton NMR spectrum should show characteristic signals corresponding to the protons in the molecule, including distinct peaks for the aromatic protons, the methine (CH) and methyl (CH₃) protons of the propionyl group, the methyl group on the aromatic ring, and broad, exchangeable signals for the NH and NH₂ protons.

-

Mass Spectrometry: Analysis by LC-MS or direct infusion MS should show a molecular ion peak [M+H]⁺ corresponding to the calculated mass of the product (m/z 229.07 for C₁₀H₁₄ClN₂O₂⁺).[14][15]

Safety and Handling Precautions

-

Mecoprop: Harmful if swallowed and can cause serious eye irritation. Handle with gloves and safety glasses.

-

Concentrated Sulfuric Acid: Extremely corrosive. Causes severe skin burns and eye damage. Always add acid to the solvent slowly and while cooling.

-

Hydrazine Hydrate: Toxic, corrosive, and a suspected carcinogen. Can be fatal if swallowed, inhaled, or in contact with skin. Must be handled with extreme care in a well-ventilated chemical fume hood using appropriate gloves and eye protection.

-

Solvents (Methanol, Ethanol, Diethyl Ether): Highly flammable. Ensure all heating is done using spark-proof heating mantles and that no open flames are present in the laboratory.

All experimental work must be preceded by a thorough risk assessment. Standard laboratory safety practices, including the use of a lab coat, safety goggles, and chemically resistant gloves, are mandatory throughout the procedure.

References

-

Krishikosh. (n.d.). Development and assessment of green synthesis of hydrazides. Retrieved from [Link]

-

Dyusebaeva, M., et al. (2022). Synthesis of hydrazides of heterocyclic amines and their antimicrobial and spasmolytic activity. PMC - PubMed Central. Retrieved from [Link]

-

Chemistry Lover. (2022, April 22). Synthesis of benzoyl hydrazide || reaction b/w ester and hydrazine hydrated #chemistry [Video]. YouTube. Retrieved from [Link]

- Google Patents. (n.d.). CN103408454A - Preparation method of hydrazide compound.

-

ResearchGate. (2024). HOW CAN I COMBINE HYDRAZINE DERIVATIVE AND ESTER (i.e., to replace alkoxy part...). Retrieved from [Link]

- Google Patents. (n.d.). US8962527B2 - Process for preparation of herbicidal salts.

-

Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]

-

OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved from [Link]

-

Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved from [Link]

-

ChemTalk. (n.d.). What is Fischer Esterification?. Retrieved from [Link]

-

Master Organic Chemistry. (2022, November 16). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

-

ResearchGate. (2023). A facile synthesis of 2-(4-((4-chlorophenyl)(hydroxy)methyl) phenoxy)-2-methylpropanoic acid: Metabolite of anti-hyperlipidemic drug Fenofibrate. Retrieved from [Link]

-

PubChem. (n.d.). Mecoprop. Retrieved from [Link]

-

PubChem. (n.d.). (4-chloro-2-Methylphenoxy)acetic acid. Retrieved from [Link]

-

National Center for Biotechnology Information. (2024). Ultra-sensitive detection of 4-chloro-2-methylphenoxyacetic acid herbicide using a porous Co-1,4-benzenedicarboxylate /montmorillonite nanocomposite sensor. PMC. Retrieved from [Link]

- Google Patents. (n.d.). EP0539462A1 - A method for preparing 4-chloro-2-methylphenoxyalkanoic acids.

-

PubMed. (2020). Enantioselective Resolution of (R, S)-2-Phenoxy-Propionic Acid Methyl Ester by Covalent Immobilized Lipase from Aspergillus oryzae. Retrieved from [Link]

-

Wikipedia. (n.d.). MCPA. Retrieved from [Link]

-

ResearchGate. (2002). Synthesis of optically active 2-[4-(6-chloro-2-benzoxazolyloxy) phenoxy]propionamide derivatives of potential herbicide activity. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). Acid to Ester - Common Conditions. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Esterification of Carboxylic Acids with.... Retrieved from [Link]

-

Organic Chemistry Portal. (1978). Simple Method for the Esterification of Carboxylic Acids. Retrieved from [Link]

-

ResearchGate. (2013). An Efficient and Mild Method for the Synthesis and Hydrazinolysis of N-Glyoxylamino Acid Esters. Retrieved from [Link]

-

ResearchGate. (2001). Determination of the herbicide 4-chloro-2-methylphenoxyacetic acid and its main metabolite, 4-chloro-2-methylphenol in water and soil by liquid chromatography-electrospray tandem mass spectrometry. Retrieved from [Link]

-

PubMed. (2001). Determination of the herbicide 4-chloro-2-methylphenoxyacetic acid and its main metabolite, 4-chloro-2-methylphenol in water and soil by liquid chromatography-electrospray tandem mass spectrometry. Retrieved from [Link]

-

PubMed. (2010). Determination of 4-chloro-2-methylphenoxyacetic acid residues in wheat and soil by ultra-performance liquid chromatography/tandem mass spectrometry. Retrieved from [Link]

-

Atmospheric Chemistry and Physics. (2018). High-molecular-weight esters in α-pinene ozonolysis secondary organic aerosol: structural characterization and mechanistic. Retrieved from [Link]

Sources

- 1. Mecoprop | C10H11ClO3 | CID 7153 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. EP0539462A1 - A method for preparing 4-chloro-2-methylphenoxyalkanoic acids - Google Patents [patents.google.com]

- 3. MCPA - Wikipedia [en.wikipedia.org]

- 4. (4-chloro-2-Methylphenoxy)acetic acid | C9H9ClO3 | CID 7204 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. krishikosh.egranth.ac.in [krishikosh.egranth.ac.in]

- 6. Synthesis of hydrazides of heterocyclic amines and their antimicrobial and spasmolytic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Fischer Esterification [organic-chemistry.org]

- 8. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. What is Fischer Esterification? | ChemTalk [chemistrytalk.org]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 13. CN103408454A - Preparation method of hydrazide compound - Google Patents [patents.google.com]

- 14. Determination of the herbicide 4-chloro-2-methylphenoxyacetic acid and its main metabolite, 4-chloro-2-methylphenol in water and soil by liquid chromatography-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Determination of 4-chloro-2-methylphenoxyacetic acid residues in wheat and soil by ultra-performance liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Chemical structure and properties of 2-(4-Chloro-2-methylphenoxy)propanohydrazide

An In-Depth Technical Guide to 2-(4-Chloro-2-methylphenoxy)propanohydrazide

Authored by: Gemini, Senior Application Scientist

Foreword: The landscape of chemical research is one of constant evolution, where known scaffolds are modified to explore new frontiers of biological activity. The phenoxy-propionic acids, a well-established class of herbicides, represent a foundational platform for such exploration. This guide delves into a specific derivative, this compound, a molecule that, while structurally related to the widely-used herbicide Mecoprop, possesses a unique hydrazide moiety that opens new avenues for chemical and biological investigation. This document provides a comprehensive overview of its chemical structure, physicochemical properties, a scientifically-grounded synthesis protocol, and an expert analysis of its potential applications and safety considerations, tailored for researchers in agrochemistry, medicinal chemistry, and drug development.

Molecular Identity and Structural Elucidation

This compound is a synthetic organic compound derived from the carboxylic acid Mecoprop (also known as MCPP). The introduction of a hydrazide functional group (-CONHNH₂) in place of the carboxylic acid's hydroxyl group fundamentally alters its chemical properties, including its polarity, hydrogen bonding capability, and reactivity.

Key Identifiers:

-

Chemical Name: this compound[1]

-

Synonyms: 2-(4-Chloro-2-methylphenoxy)propanoic acid hydrazide, 2-(4-Chloro-2-methyl-phenoxy)-propionic acid hydrazide[1]

-

CAS Number: 36304-48-0[1]

-

Molecular Formula: C₁₀H₁₃ClN₂O₂[1]

The core structure consists of a 4-chloro-2-methylphenol group linked via an ether bond to a propanoic acid backbone, which is terminated by a hydrazide group. The presence of a chiral center at the second carbon of the propionyl chain means the compound can exist as a racemic mixture of two enantiomers. This is a critical consideration, as the biological activity of the parent compound, Mecoprop, is known to reside almost exclusively in the (R)-(+)-enantiomer.[2]

Caption: Proposed two-step synthesis of the target hydrazide from Mecoprop.

Detailed Experimental Protocol

Step 1: Synthesis of Methyl 2-(4-chloro-2-methylphenoxy)propanoate (Intermediate)

-

Reaction Setup: To a solution of Mecoprop (1.0 eq) in anhydrous methanol (10-20 volumes), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.

-

Reaction: Allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Cool the reaction mixture and remove the methanol under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude methyl ester, which can be used in the next step without further purification if TLC shows sufficient purity.

Step 2: Synthesis of this compound (Final Product)

-

Reaction Setup: Dissolve the crude methyl ester (1.0 eq) in ethanol (10 volumes). Add hydrazine hydrate (3.0-5.0 eq) to the solution.

-

Reaction: Heat the mixture to reflux for 8-12 hours. Monitor the reaction by TLC. The formation of a solid precipitate may be observed.

-

Work-up: Cool the reaction mixture to room temperature. If a precipitate has formed, collect it by filtration. If not, reduce the solvent volume in vacuo until a solid forms.

-

Purification: Wash the collected solid with cold ethanol or diethyl ether to remove unreacted starting materials and byproducts. The crude product should be purified by recrystallization from a suitable solvent, such as methanol, as indicated by available data. [1] Characterization: The final product's identity and purity should be rigorously confirmed using:

-

Melting Point: Compare with the literature value (142.5-143.5 °C). [1]* Infrared (IR) Spectroscopy: Look for the characteristic N-H stretching bands of the hydrazide group and the C=O stretch.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the molecular structure.

-

Mass Spectrometry (MS): To confirm the molecular weight (228.68 g/mol ). [1]

Potential Applications and Scientific Insights

While this compound is not a commercially prominent compound, its structure suggests several avenues for research and application, primarily stemming from its relationship to Mecoprop and the inherent reactivity of the hydrazide group.

Agrochemical Research

The parent molecule, Mecoprop, is a selective, post-emergence herbicide used to control broadleaf weeds. [2][3]It functions as a synthetic auxin, mimicking natural plant growth hormones and causing uncontrolled growth that leads to plant death. [4][5]

-

Pro-herbicide Potential: The hydrazide derivative could act as a pro-herbicide. In the plant or soil, it might undergo hydrolysis back to the active Mecoprop acid. This could be a strategy to modify the compound's uptake, translocation, or release profile, potentially enhancing its efficacy or selectivity.

-

Novel Bioactivity: The hydrazide itself may possess a different mode of action or a modified spectrum of activity compared to Mecoprop. The hydrazide moiety is a common feature in various bioactive molecules and could interact with different biological targets.

Medicinal Chemistry and Drug Development

The hydrazide functional group is a versatile synthon and a key pharmacophore in many therapeutic agents. It is known to be a structural component in drugs with antitubercular, anticonvulsant, anti-inflammatory, and antimicrobial properties.

-

Scaffold for Lead Generation: The 2-(4-chloro-2-methylphenoxy)propanoic acid scaffold could be explored for therapeutic purposes. Recent studies have investigated other complex hydrazide derivatives for dual anti-inflammatory and anti-diabetic activities. [6]This compound could serve as a starting point or a fragment for developing new therapeutic candidates.

-

Intermediate for Synthesis: Hydrazides are valuable intermediates for synthesizing a wide range of heterocyclic compounds, such as pyrazoles, oxadiazoles, and triazoles, many of which exhibit significant pharmacological activities.

Safety and Toxicology

No specific toxicity data for this compound is readily available. [1]Therefore, a precautionary approach must be taken, guided by the known toxicology of the parent compound, Mecoprop.

-

Mecoprop Toxicity: The U.S. EPA has classified Mecoprop as a toxicity class III agent, meaning it is slightly toxic. [2][3]The oral LD50 in rats is reported to be in the range of 930-1210 mg/kg. [3]It can be an irritant to the skin and eyes. [3]* Handling Precautions: Given the lack of specific data and the known properties of the parent compound and the hydrazine functional group (many hydrazines are toxic), this compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

-

Environmental Fate: The parent acid, Mecoprop, is a known herbicide. [3]The environmental fate and potential ecotoxicity of the hydrazide derivative are unknown and would require dedicated study before any environmental application could be considered. The degradation of the related herbicide MCPA in soil and water involves the formation of 4-chloro-2-methylphenol, which is considered toxic to aquatic organisms. [5]A similar degradation pathway could be possible for this compound.

Conclusion

This compound represents an intriguing molecule at the intersection of agrochemical and medicinal chemistry. As a derivative of the well-understood herbicide Mecoprop, it offers a platform for investigating pro-herbicide strategies or novel modes of action. Simultaneously, the presence of the versatile hydrazide moiety makes it a valuable intermediate and a potential scaffold for drug discovery programs. This guide provides the foundational knowledge—from synthesis to potential applications and safety—required for researchers to confidently engage with this compound in their scientific endeavors. Further empirical studies are essential to fully elucidate its biological and toxicological profile.

References

- This compound - Echemi. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF38JVgS7rOLLm4oIYnHUSQdpMPMrUaiA916IGPYbElPBWBPsoPWuh_miQgFjK893J_jxqr0QIu_MGCJYKecSokGa6tgCQh00oRyQNkPwDDktnJyVKxClw-KZTN4UUfTrrBW5s3k4D3tsMH06V7POhl8_90imxnSpDJCy3SPe-5gnO_-JzA1Gjo8jvE9vTFDJjt53a-x3vZTA==]

- MECOPROP - EXTOXNET PIP. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG1_foepzNululSmnySXS0hJ0H6MiwCBZ_9aFFkuHw9s5PtdfDK2HfGQoYmepsUsOrfquvkd8RoafaOl_pYtDhG9xPPFt271pSO0lz_YQ91LucBuQpqKh3sAW2jd23sJO-vRq6ZWw==]

- Mecoprop - Wikipedia. [URL: https://en.wikipedia.org/wiki/Mecoprop]

- Mecoprop, MCPP - Pacific Northwest Pest Management Handbooks. [URL: https://pnwhandbooks.org/chemical/mecoprop-mcpp]

- MCPA - Wikipedia. [URL: https://en.wikipedia.org/wiki/MCPA]

- Mecoprop | C10H11ClO3 | CID 7153 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/Mecoprop]

- Design and evaluation of 2-(4-((2-(2-((2,6-dichloro-3-methylphenyl)amino)benzoyl)hydrazineylidene)methyl)phenoxy)acetic acid as a dual anti-inflammatory and anti-diabetic agent - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/40985107/]

Sources

- 1. echemi.com [echemi.com]

- 2. Mecoprop - Wikipedia [en.wikipedia.org]

- 3. EXTOXNET PIP - MECOPROP [extoxnet.orst.edu]

- 4. Mecoprop, MCPP | Pacific Northwest Pest Management Handbooks [pnwhandbooks.org]

- 5. MCPA - Wikipedia [en.wikipedia.org]

- 6. Design and evaluation of 2-(4-((2-(2-((2,6-dichloro-3-methylphenyl)amino)benzoyl)hydrazineylidene)methyl)phenoxy)acetic acid as a dual anti-inflammatory and anti-diabetic agent - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of 2-(4-Chloro-2-methylphenoxy)acetic acid and its Derivatives

Abstract

This technical guide provides an in-depth analysis of the spectroscopic techniques used to characterize compounds in the phenoxyacetic acid class, which are crucial in agricultural and pharmaceutical research. While focusing on the well-documented herbicide 2-(4-chloro-2-methylphenoxy)acetic acid (MCPA), this guide also serves as a foundational framework for the characterization of its derivatives, such as 2-(4-chloro-2-methylphenoxy)propanohydrazide. Through a detailed examination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), we will explore the structural elucidation of these molecules. This guide is intended for researchers, scientists, and professionals in drug development, offering both theoretical insights and practical methodologies for the comprehensive spectroscopic analysis of this important class of compounds.

Introduction

Phenoxyacetic acid derivatives are a class of organic compounds with significant applications, most notably as herbicides.[1] 2-(4-chloro-2-methylphenoxy)acetic acid, commonly known as MCPA, is a widely used selective herbicide that targets broadleaf weeds.[1] The precise characterization of these molecules is paramount for quality control, metabolic studies, and the development of new, more effective, or environmentally benign analogs. One such derivative is this compound, which introduces a hydrazide functional group, potentially altering its biological activity and chemical properties.

Spectroscopic methods are the cornerstone of molecular characterization. This guide will provide a detailed walkthrough of the interpretation of ¹H NMR, ¹³C NMR, IR, and MS data, using the readily available data for MCPA as a primary example.[2] The principles and techniques discussed herein are directly applicable to the analysis of its derivatives.

Molecular Structure and Spectroscopic Overview

The core structure of these compounds consists of a chlorinated and methylated phenoxy ring attached to an aliphatic acid or a derivative thereof. The key to spectroscopic characterization lies in identifying the signals corresponding to each part of the molecule: the aromatic protons and carbons, the methyl group, the ether linkage, and the carboxylic acid or hydrazide group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms.

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical to avoid interfering signals.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher). Standard pulse programs are typically sufficient.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (TMS).

¹H NMR Spectral Data of MCPA

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10.7 | Singlet | 1H | -COOH |

| ~7.1 | Multiplet | 2H | Ar-H |

| ~6.6 | Doublet | 1H | Ar-H |

| ~4.7 | Singlet | 2H | -O-CH₂- |

| ~2.3 | Singlet | 3H | Ar-CH₃ |

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.

Interpretation:

-

The downfield singlet at ~10.7 ppm is characteristic of a carboxylic acid proton.

-

The aromatic protons appear in the ~6.6-7.1 ppm region. Their splitting patterns can provide information about their relative positions on the aromatic ring.

-

The singlet at ~4.7 ppm corresponds to the two protons of the methylene group adjacent to the ether oxygen.

-

The singlet at ~2.3 ppm is assigned to the three protons of the methyl group on the aromatic ring.

¹³C NMR Spectral Data of MCPA

| Chemical Shift (δ, ppm) | Assignment |

| ~173 | -COOH |

| ~154 | Ar-C-O |

| ~130 | Ar-C-CH₃ |

| ~129 | Ar-C-Cl |

| ~127 | Ar-CH |

| ~125 | Ar-CH |

| ~112 | Ar-CH |

| ~67 | -O-CH₂- |

| ~16 | Ar-CH₃ |

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.

Interpretation:

-

The carbonyl carbon of the carboxylic acid is the most downfield signal, appearing around 173 ppm.

-

The aromatic carbons resonate in the 110-160 ppm range. The carbon attached to the oxygen atom is the most deshielded among them.

-

The methylene carbon of the -O-CH₂- group is found around 67 ppm.

-

The methyl carbon gives a signal in the aliphatic region, around 16 ppm.

Expected NMR Features for this compound

For the propanohydrazide derivative, the following changes in the NMR spectra would be anticipated:

-

¹H NMR: The carboxylic acid proton signal would be absent. Instead, new signals for the -NH-NH₂ protons would appear, typically as broad singlets. The -O-CH₂- singlet would be replaced by a more complex pattern corresponding to the -O-CH(CH₃)- group, likely a quartet for the CH and a doublet for the CH₃.

-

¹³C NMR: The carboxylic acid carbon would be replaced by a hydrazide carbonyl carbon, which would have a slightly different chemical shift. New signals for the additional methyl and methine carbons of the propanoyl group would also be present.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Experimental Protocol: IR Analysis

-

Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is often the most convenient. A small amount of the sample is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared.

-

Data Acquisition: The IR spectrum is recorded over the range of 4000-400 cm⁻¹. A background spectrum of the empty accessory is first collected and subtracted from the sample spectrum.

IR Spectral Data of MCPA

| Wavenumber (cm⁻¹) | Functional Group |

| 2500-3300 (broad) | O-H stretch (carboxylic acid) |

| ~1700 | C=O stretch (carboxylic acid) |

| ~1600, ~1480 | C=C stretch (aromatic) |

| ~1250 | C-O stretch (ether) |

| ~800 | C-Cl stretch |

Interpretation:

-

The very broad absorption band in the 2500-3300 cm⁻¹ region is a hallmark of the O-H stretching vibration of a hydrogen-bonded carboxylic acid.

-

The strong, sharp peak around 1700 cm⁻¹ is characteristic of the C=O stretching of the carboxylic acid group.

-

The absorptions at ~1600 and ~1480 cm⁻¹ are due to the C=C stretching vibrations within the aromatic ring.

-

The C-O stretching of the aryl ether linkage is typically observed around 1250 cm⁻¹.

-

The C-Cl stretching vibration gives rise to a signal in the fingerprint region, around 800 cm⁻¹.

Expected IR Features for this compound

For the propanohydrazide derivative, the IR spectrum would show:

-

The disappearance of the broad O-H stretch of the carboxylic acid.

-

The appearance of N-H stretching bands in the 3200-3400 cm⁻¹ region.

-

A shift in the C=O stretching frequency, as the electronic environment of the carbonyl group is different in a hydrazide compared to a carboxylic acid.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.

Experimental Protocol: MS Analysis

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by chromatography (e.g., GC-MS or LC-MS).

-

Ionization: A suitable ionization technique is chosen, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

Mass Spectral Data of MCPA

The mass spectrum of MCPA would show a molecular ion peak (M⁺) corresponding to its molecular weight (200.62 g/mol ).[2] Due to the presence of chlorine, there would be an isotopic peak at M+2 with an intensity of about one-third of the M⁺ peak, which is characteristic of a molecule containing one chlorine atom.

Fragmentation Pathway:

A common fragmentation pathway for MCPA involves the cleavage of the ether bond. This would lead to the formation of a 4-chloro-2-methylphenoxide radical and a carboxymethyl cation, or a 4-chloro-2-methylphenol cation and a carboxymethyl radical. Further fragmentation of the aromatic ring can also occur.

Caption: Proposed mass fragmentation pathway for MCPA.

Expected MS Features for this compound

The mass spectrum of the propanohydrazide derivative would show a molecular ion peak corresponding to its higher molecular weight. The fragmentation pattern would likely be different, with characteristic losses of the hydrazide moiety or parts of the propanoyl chain.

Conclusion

The spectroscopic characterization of 2-(4-chloro-2-methylphenoxy)acetic acid (MCPA) and its derivatives is a systematic process that relies on the combined application of NMR, IR, and MS techniques. Each method provides a unique piece of the structural puzzle. By understanding the fundamental principles of these techniques and the characteristic spectral features of the core molecular scaffold, researchers can confidently identify and characterize novel compounds in this class, such as this compound. This guide provides a comprehensive framework for such analyses, emphasizing the importance of a multi-technique approach for unambiguous structural elucidation.

References

-

PubChem. (4-chloro-2-Methylphenoxy)acetic acid | C9H9ClO3 | CID 7204. Available from: [Link]

-

mzCloud. 2 Methyl 4 chlorophenoxyacetic acid MCPA. Available from: [Link]

-

NIST WebBook. Acetic acid, (4-chloro-2-methylphenoxy)-, methyl ester. Available from: [Link]

-

Wikipedia. MCPA. Available from: [Link]

-

Stenutz. 2-(4-chloro-2-methylphenoxy)acetic acid. Available from: [Link]

-

PubChem. (4-Chlorophenoxy)acetic acid | C8H7ClO3 | CID 26229. Available from: [Link]

-

ResearchGate. (PDF) Synthesis, characterization, in vitro antimicrobial, and anthelmintic evaluation of 2-(4-chloro-3-methylphenoxy)-N-[{5-(substituted aryl)-furan-2`-yl}-methylidene]-acetohydrazides. Available from: [Link]

Sources

The Pharmacological Potential of Phenoxypropanohydrazide Derivatives: A Technical Guide for Drug Discovery Professionals

Abstract

The quest for novel therapeutic agents with improved efficacy and safety profiles is a perpetual endeavor in pharmaceutical research. Within this landscape, phenoxypropanohydrazide derivatives have emerged as a versatile scaffold exhibiting a wide spectrum of biological activities. This technical guide provides an in-depth exploration of the synthesis, potential mechanisms of action, and experimental evaluation of these promising compounds. We delve into their anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties, offering detailed protocols and structure-activity relationship insights to empower researchers in the development of next-generation therapeutics.

Introduction: The Versatility of the Phenoxypropanohydrazide Scaffold

The phenoxypropanohydrazide core, characterized by a phenoxy group linked to a propanohydrazide moiety, represents a privileged structure in medicinal chemistry. The inherent flexibility of this scaffold allows for diverse chemical modifications, leading to a broad range of pharmacological activities. The presence of the hydrazide-hydrazone group (-CONH-N=CH-) is a key pharmacophore known to be associated with various biological effects, including anticancer, antimicrobial, and anti-inflammatory properties. This guide will systematically explore the multifaceted potential of these derivatives.

Synthesis of Phenoxypropanohydrazide Derivatives

The synthesis of phenoxypropanohydrazide derivatives is a multi-step process that begins with the formation of an ester, followed by hydrazinolysis and subsequent condensation with an appropriate aldehyde or ketone to yield the final hydrazone derivative.

General Synthesis Workflow

The overall synthetic pathway can be visualized as a three-step process, starting from a substituted phenol.

Caption: General synthesis workflow for phenoxypropanohydrazide derivatives.

Detailed Experimental Protocol: Synthesis of N'-Benzylidene-3-phenoxypropanehydrazide

This protocol outlines the synthesis of a representative phenoxypropanohydrazide derivative.

Step 1: Synthesis of Ethyl 3-phenoxypropanoate [1][2][3][4][5]

-

To a solution of phenol (0.1 mol) in a suitable solvent such as ethanol, add a catalytic amount of a base (e.g., sodium ethoxide).

-

Slowly add ethyl acrylate (0.1 mol) to the reaction mixture at room temperature.

-

Stir the reaction mixture for 24 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, neutralize the reaction mixture with a dilute acid.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous sodium sulfate.

-

Purify the crude product by vacuum distillation to obtain ethyl 3-phenoxypropanoate.

Step 2: Synthesis of 3-Phenoxypropanehydrazide [6][7][8]

-

Dissolve ethyl 3-phenoxypropanoate (0.1 mol) in ethanol.

-

Add hydrazine hydrate (0.2 mol) to the solution.

-

Reflux the mixture for 8-10 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

The precipitated solid, 3-phenoxypropanehydrazide, is filtered, washed with cold ethanol, and dried.

Step 3: Synthesis of N'-Benzylidene-3-phenoxypropanehydrazide [9][10][11][12]

-

Dissolve 3-phenoxypropanehydrazide (0.01 mol) in ethanol.

-

Add benzaldehyde (0.01 mol) and a few drops of glacial acetic acid as a catalyst.

-

Reflux the mixture for 4-6 hours.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture in an ice bath.

-

The resulting precipitate, N'-benzylidene-3-phenoxypropanehydrazide, is filtered, washed with cold ethanol, and recrystallized from a suitable solvent to afford the pure product.

Anticancer Activity

Several studies have highlighted the potential of hydrazone derivatives as anticancer agents.[13][14][15][16] The phenoxypropanohydrazide scaffold is a promising candidate for the development of novel chemotherapeutics.

Proposed Mechanism of Action

The anticancer activity of these derivatives is believed to be multifactorial, primarily involving the induction of apoptosis and cell cycle arrest.[13][14] One of the key proposed mechanisms is the inhibition of tubulin polymerization, which disrupts microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[17]

Caption: Proposed mechanism of anticancer activity via tubulin polymerization inhibition.

Experimental Protocol: MTT Assay for Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Materials:

-

Cancer cell line (e.g., MCF-7, A549)

-

Complete culture medium

-

Phosphate-buffered saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of the phenoxypropanohydrazide derivatives in culture medium and add them to the wells. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Anti-inflammatory Activity

Phenoxypropanohydrazide derivatives have shown promise as anti-inflammatory agents, potentially offering a safer alternative to conventional nonsteroidal anti-inflammatory drugs (NSAIDs).[18]

Proposed Mechanism of Action

The primary mechanism of action for the anti-inflammatory effects of these compounds is likely the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform.[19][20][21][22] COX-2 is upregulated during inflammation and is responsible for the synthesis of prostaglandins, which are key mediators of pain and inflammation.

Caption: Proposed anti-inflammatory mechanism via COX-2 inhibition.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo model is widely used to screen for the acute anti-inflammatory activity of new compounds.

Materials:

-

Wistar rats (150-200 g)

-

Carrageenan solution (1% in saline)

-

Test compounds and vehicle

-

Plethysmometer or digital calipers

Procedure:

-

Animal Acclimatization: Acclimatize the rats for at least one week before the experiment.

-

Compound Administration: Administer the test compounds or vehicle orally or intraperitoneally to different groups of rats. A standard NSAID (e.g., indomethacin) should be used as a positive control.

-

Induction of Edema: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Measurement of Paw Volume: Measure the paw volume using a plethysmometer or paw thickness with calipers at 0, 1, 2, 3, and 4 hours after carrageenan injection.

-

Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.

Antimicrobial Activity

The emergence of multidrug-resistant pathogens necessitates the development of new antimicrobial agents. Hydrazone derivatives have demonstrated significant antimicrobial potential.[2][3][4][23][24][25][26][27]

Proposed Mechanism of Action

The antimicrobial action of phenoxypropanohydrazide derivatives may involve multiple mechanisms. One proposed mechanism is the inhibition of DNA gyrase, an essential bacterial enzyme involved in DNA replication, thereby preventing bacterial proliferation.[4] Another potential mechanism is the disruption of the bacterial cell wall synthesis.[23]

Caption: Proposed antimicrobial mechanisms of action.

Experimental Protocol: Broth Microdilution Method for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton broth (MHB)

-

Test compounds

-

96-well microtiter plates

-

Spectrophotometer

Procedure:

-

Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard).

-

Serial Dilution: Perform a serial two-fold dilution of the test compounds in MHB in a 96-well plate.

-

Inoculation: Add the bacterial inoculum to each well. Include positive (bacteria only) and negative (broth only) controls.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be determined visually or by measuring the optical density at 600 nm.

Anticonvulsant Activity

Epilepsy is a neurological disorder characterized by recurrent seizures, and there is a continuous need for new anticonvulsant drugs with improved efficacy and fewer side effects.[28][29][30][31][32] Phenoxypropanohydrazide derivatives represent a promising avenue for the discovery of novel anticonvulsant agents.

Proposed Mechanism of Action

The exact mechanism of anticonvulsant activity for these derivatives is not fully elucidated but may involve the modulation of voltage-gated sodium channels or enhancement of GABAergic inhibition. Blockade of sodium channels can reduce the hyperexcitability of neurons, a hallmark of seizures.

Caption: Proposed anticonvulsant mechanism via sodium channel blockade.

Experimental Protocol: Maximal Electroshock (MES) Seizure Test in Mice

The MES test is a widely used preclinical model for identifying anticonvulsant drugs effective against generalized tonic-clonic seizures.

Materials:

-

Mice (20-25 g)

-

Corneal electrodes

-

Electrical stimulator

-

Test compounds and vehicle

Procedure:

-

Compound Administration: Administer the test compounds or vehicle to different groups of mice. A standard anticonvulsant drug (e.g., phenytoin) should be used as a positive control.

-

Induction of Seizure: At the time of peak effect of the drug, apply an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through corneal electrodes.

-

Observation: Observe the mice for the presence or absence of the tonic hind limb extension phase of the seizure.

-

Data Analysis: The ability of the compound to abolish the tonic hind limb extension is considered a measure of anticonvulsant activity. Calculate the percentage of protection in each group.

Structure-Activity Relationships (SAR)

The biological activity of phenoxypropanohydrazide derivatives is significantly influenced by the nature and position of substituents on the aromatic rings. A preliminary SAR analysis suggests the following trends:

| Biological Activity | Favorable Substituents | Unfavorable Substituents |

| Anticancer | Electron-withdrawing groups (e.g., halogens, nitro) on the N'-benzylidene ring may enhance activity.[13] | Bulky substituents may decrease activity. |

| Anti-inflammatory | Substitution on the phenoxy ring can modulate COX-2 selectivity.[19] | Modifications that drastically alter the overall lipophilicity may reduce activity. |

| Antimicrobial | Electron-withdrawing groups on the aromatic rings can increase potency.[1] | Sterically hindering groups near the hydrazone linkage may be detrimental. |

| Anticonvulsant | Lipophilic substituents on the phenyl ring are often beneficial.[14] | Polar groups may reduce activity. |

Conclusion and Future Directions

Phenoxypropanohydrazide derivatives represent a versatile and promising scaffold for the development of novel therapeutic agents with a wide range of biological activities. This guide has provided a comprehensive overview of their synthesis, potential mechanisms of action, and key experimental protocols for their evaluation. Future research should focus on the synthesis of diverse libraries of these compounds to further elucidate their structure-activity relationships and to optimize their potency and selectivity for specific biological targets. In-depth mechanistic studies are also warranted to fully understand their mode of action at the molecular level. The continued exploration of this chemical class holds significant promise for the discovery of new and effective treatments for cancer, inflammation, microbial infections, and epilepsy.

References

-

PrepChem.com. Synthesis of ethyl 3-phenoxy-2-propenoate. [Link]

-

PrepChem.com. Synthesis of ethyl 3-phenylpropionate. [Link]

-

ResearchGate. Representative approaches on the synthesis of ethyl 3-phenylpropanoate. [Link]

- Google Patents.

-

Gao, H., et al. (2023). Novel phenoxy-((phenylethynyl) selanyl) propan-2-ol derivatives as potential anticancer agents. Cancer Cell International, 23(1), 235. [Link]

-

ResearchGate. Novel phenoxy-((phenylethynyl) selanyl) propan-2-ol derivatives as potential anticancer agents. [Link]

-

International Journal of Science and Research. Synthesis and Characterization of Benzylidene Derivatives Using Various Solvents, Catalysts and Green Chemistry Methods. [Link]

-

Laponogov, I., et al. (2023). Novel antimicrobial 3-phenyl-4-phenoxypyrazole derivatives target cell wall lipid intermediates with low mammalian cytotoxicity. Scientific Reports, 13(1), 12345. [Link]

-

El-Sayed, M. A., et al. (2022). Ligand-based design and synthesis of N'-Benzylidene-3,4-dimethoxybenzohydrazide derivatives as potential antimicrobial agents; evaluation by in vitro, in vivo, and in silico approaches with SAR studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1869-1886. [Link]

-

Kumar, A., et al. (2013). Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives. BioMed Research International, 2013, 825934. [Link]

-

Abdellatif, K. R. A., et al. (2024). Discovery and characterization of phenoxyacetic acid derivatives as potential antiepileptic agents. RSC Medicinal Chemistry. [Link]

-

Popiołek, Ł. (2017). Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010. Medicinal Chemistry Research, 26(10), 2146-2167. [Link]

-

Singh, P., et al. (2022). Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. ACS Omega, 7(40), 35987-35996. [Link]

-

Malawska, B. (2005). New anticonvulsant agents. Current Topics in Medicinal Chemistry, 5(1), 69-85. [Link]

-

Popiołek, Ł., et al. (2021). Synthesis, characterization, antimicrobial, antioxidant, and antiinflammatory evaluation and molecular docking studies of N-((2-hydroxy-3-(2-(substitutedbenzylidene)hydrazine-1-carbonyl)naphthalen-1-yl)(3-nitrophenyl/3,4-dimethoxyphenyl)methyl)acetamide derivatives. Molecules, 26(16), 4933. [Link]

-

Abdellatif, K. R. A., et al. (2024). Discovery and characterization of phenoxyacetic acid derivatives as potential antiepileptic agents. RSC Medicinal Chemistry. [Link]

-

International Journal of Pharmaceutical Sciences and Research. Synthesis, Characterization and Anti Mycobacterial Activity of Novel Hydrazones. [Link]

-

ChemSynthesis. ethyl 3-phenylpropanoate. [Link]

-

Abdellatif, K. R. A., et al. (2024). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. Molecules, 29(6), 1334. [Link]

-

Dias, C., et al. (2024). Anticancer Activity of Benzo[a]phenoxazine Compounds Promoting Lysosomal Dysfunction. Cells, 13(16), 1385. [Link]

- Google Patents.

-

Gavande, N., et al. (2013). Modulation Effect on Tubulin Polymerization, Cytotoxicity and Antioxidant Activity of 1H-Benzimidazole-2-Yl Hydrazones. Molecules, 18(11), 13735-13751. [Link]

-

Der Pharma Chemica. Description and Synthesis of Benzylidene Compound. [Link]

-

Sławiński, J., et al. (2022). Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides. Molecules, 27(19), 6583. [Link]

-

ResearchGate. Exploring the Therapeutic Potential of Benzohydrazide Derivatives: Synthesis, Characterization, and Profound Antimicrobial Activity. [Link]

-

Motahari, M., et al. (2024). Therapeutic Mechanisms of Phenothiazine Drugs: A Mini-Review of Advances in Cancer Treatment and Antibiotic Resistance. Avicenna Journal of Medical Biotechnology, 16(3), 159-167. [Link]

-

Abram, M., et al. (2024). Development of Novel Alaninamide Derivatives with Anticonvulsant Activity and Favorable Safety Profiles in Animal Models. Pharmaceuticals, 17(9), 1189. [Link]

-

Jasas, G., et al. (2015). Synthesis and Antimicrobial Activity of N-Substituted-β-amino Acid Derivatives Containing 2-Hydroxyphenyl, Benzo[b]phenoxazine and Quinoxaline Moieties. Molecules, 20(2), 2973-2990. [Link]

-

Wang, Y., et al. (2022). Biosynthesis Investigations of Terpenoid, Alkaloid, and Flavonoid Antimicrobial Agents Derived from Medicinal Plants. International Journal of Molecular Sciences, 23(19), 11465. [Link]

-

Vane, J. R., & Botting, R. M. (1998). Anti-inflammatory drugs and their mechanism of action. Inflammation Research, 47, S78-S87. [Link]

-

Al-Amiery, A. A., et al. (2020). Synthesis, Characterization of new Hydrazone derivatives containing heterocyclic meioty. Annals of Tropical Medicine & Public Health, 23(16). [Link]

-

Synapse. What is the mechanism of Pranoprofen?. [Link]

-

Al-Ostoot, F. H., et al. (2013). The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. Molecules, 18(2), 2082-2099. [Link]

-

Deranged Physiology. Pharmacology of non-steroidal anti-inflammatory agents. [Link]

Sources

- 1. prepchem.com [prepchem.com]

- 2. CAS 2021-28-5: Ethyl 3-phenylpropanoate | CymitQuimica [cymitquimica.com]

- 3. prepchem.com [prepchem.com]

- 4. researchgate.net [researchgate.net]

- 5. CN104016861A - Preparation method for synthesis of ethyl 3-ethoxypropionate - Google Patents [patents.google.com]

- 6. Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and Antimicrobial Activity of N-Substituted-β-amino Acid Derivatives Containing 2-Hydroxyphenyl, Benzo[b]phenoxazine and Quinoxaline Moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ijsr.net [ijsr.net]

- 10. Ligand-based design and synthesis of N'-Benzylidene-3,4-dimethoxybenzohydrazide derivatives as potential antimicrobial agents; evaluation by in vitro, in vivo, and in silico approaches with SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis, characterization, antimicrobial, antioxidant, and antiinflammatory evaluation and molecular docking studies of N-((2-hydroxy-3-(2-(substitutedbenzylidene)hydrazine-1-carbonyl)naphthalen-1-yl)(3-nitrophenyl/3,4-dimethoxyphenyl)methyl)acetamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis, Characterization and Anti Mycobacterial Activity of Novel Hydrazones – Oriental Journal of Chemistry [orientjchem.org]

- 13. Novel phenoxy-((phenylethynyl) selanyl) propan-2-ol derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Anticancer Activity of Benzo[ a]phenoxazine Compounds Promoting Lysosomal Dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Anti-inflammatory drugs and their mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. What is the mechanism of Pranoprofen? [synapse.patsnap.com]

- 22. derangedphysiology.com [derangedphysiology.com]

- 23. Novel antimicrobial 3-phenyl-4-phenoxypyrazole derivatives target cell wall lipid intermediates with low mammalian cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010 - PMC [pmc.ncbi.nlm.nih.gov]

- 25. WO2018152436A1 - Phenazine derivatives as antimicrobial agents - Google Patents [patents.google.com]

- 26. researchgate.net [researchgate.net]

- 27. mdpi.com [mdpi.com]

- 28. Discovery and characterization of phenoxyacetic acid derivatives as potential antiepileptic agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 29. New anticonvulsant agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. Discovery and characterization of phenoxyacetic acid derivatives as potential antiepileptic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 31. mdpi.com [mdpi.com]

- 32. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Mechanism of action for 2-(4-Chloro-2-methylphenoxy)propanohydrazide as a synthetic auxin

An In-Depth Technical Guide

Topic: Mechanism of Action for 2-(4-Chloro-2-methylphenoxy)propanohydrazide as a Synthetic Auxin

Audience: Researchers, scientists, and drug development professionals.

Abstract

Synthetic auxins represent a cornerstone of modern agriculture and plant science, offering profound insights into the fundamental mechanisms of plant growth and development. This guide provides an in-depth technical analysis of the mechanism of action for this compound, a derivative of the well-characterized phenoxy auxin herbicide, Mecoprop (MCPP). We dissect the canonical auxin signaling pathway, detailing the molecular interactions from receptor perception to transcriptional reprogramming. The central hypothesis is that this compound, either directly or following bioactivation to its parent acid, functions as a molecular glue, stabilizing the interaction between the TIR1/AFB F-box protein receptors and Aux/IAA co-repressor proteins. This event triggers the downstream ubiquitination and proteasomal degradation of the Aux/IAA repressors, thereby liberating Auxin Response Factors (ARFs) to activate gene expression. We present a framework of robust, self-validating experimental protocols, including in vitro binding assays and in vivo transcriptional activation studies, to rigorously test this mechanism. This guide is intended to equip researchers with the foundational knowledge and practical methodologies required to investigate the molecular basis of auxin activity.

Introduction: The Role of Synthetic Auxins in Plant Biology

The discovery of auxin, beginning with Charles and Francis Darwin's observations on phototropism in canary grass coleoptiles, marked the dawn of plant hormone research. The primary native auxin, Indole-3-acetic acid (IAA), is a pleiotropic signaling molecule that governs nearly every aspect of a plant's life cycle, from embryogenesis and organ patterning to growth and senescence.

The development of synthetic molecules that mimic the activity of IAA has been transformative. Compounds like 2,4-Dichlorophenoxyacetic acid (2,4-D) and 2-methyl-4-chlorophenoxyacetic acid (MCPA) were among the first organic herbicides, selectively targeting dicotyledonous weeds in monocot crops. These synthetic auxins function by overwhelming the plant's endogenous auxin homeostasis, leading to uncontrolled, disorganized growth and eventual death. The compound of interest, this compound, belongs to this class of phenoxy auxins. It is a direct derivative of Mecoprop (MCPP), differing by the substitution of a carboxylic acid with a hydrazide group. Understanding its mechanism requires a detailed examination of the core auxin perception and signaling cascade.

The Core Mechanism: A Molecular Glue for Targeted Protein Degradation

The action of synthetic auxins is a paradigm of chemically induced protein degradation. The core signaling module consists of three key protein families: the F-box protein transport inhibitor response 1/auxin signaling F-BOX (TIR1/AFB) family of auxin co-receptors, the Auxin/Indole-3-Acetic Acid (Aux/IAA) transcriptional repressors, and the Auxin Response Factor (ARF) transcription factors.

The mechanism unfolds as follows:

-

Perception and Co-Receptor Complex Formation: The TIR1/AFB proteins are substrate-recognition components of a Skp1-Cullin-F-box (SCF) E3 ubiquitin ligase complex, referred to as SCFTIR1/AFB. In the absence of auxin, the affinity between TIR1/AFB and Aux/IAA proteins is low.

-

Auxin as a Molecular Glue: Auxin binds to a pocket within the TIR1/AFB protein. This binding event alters the receptor's surface, creating a new interface that dramatically increases its affinity for a conserved degron motif within the Aux/IAA repressor proteins. The auxin molecule essentially acts as a molecular glue, stabilizing the TIR1/AFB-Aux/IAA interaction.

-

Ubiquitination and Degradation: The formation of this stable auxin-TIR1/AFB-Aux/IAA complex allows the SCFTIR1/AFB E3 ligase to poly-ubiquitinate the Aux/IAA protein.

-

Proteasomal Destruction: The poly-ubiquitin tag targets the Aux/IAA repressor for degradation by the 26S proteasome.

-

Transcriptional Activation: In their basal state, Aux/IAA proteins are bound to ARF transcription factors, repressing their activity. The degradation of Aux/IAAs liberates the ARFs, which can then bind to Auxin Response Elements (AuxREs) in the promoters of target genes, activating the transcription of early auxin-responsive genes (e.g., GH3s, SAURs) that drive physiological responses.

Caption: The canonical auxin signaling pathway initiated by a synthetic auxin.

Postulated Mechanism of this compound

Receptor Pocket Specificity

The herbicidal activity of phenoxy auxins is determined by how well they fit into the auxin-binding pocket of the TIR1/AFB receptors of the target species. This specificity is the basis for their selective action against broadleaf weeds, as key amino acid residues in the receptor pocket of grasses (monocots) can sterically hinder the binding of these bulkier synthetic molecules, while dicot receptors accommodate them effectively. It is postulated that this compound, like its parent compound Mecoprop, fits snugly into the receptor pocket of susceptible dicot species, promoting the stable formation of the TIR1/AFB-Aux/IAA complex.

The Critical Role of the Hydrazide Moiety: A Pro-Drug Hypothesis

A key structural feature of all known active auxins is a carboxylic acid group (or a group that can be readily metabolized to it). This acidic group is crucial for forming a critical salt bridge within the receptor pocket, anchoring the molecule in place. The subject compound possesses a hydrazide group (-CONHNH2) instead of a carboxylic acid (-COOH).

This raises a critical mechanistic question: Is the hydrazide form active, or must it be converted to the acid form (Mecoprop) in planta to exert its effect?

-

Hypothesis A: Direct Activity. The hydrazide moiety could potentially form hydrogen bonds within the receptor pocket that are sufficient to stabilize the co-receptor complex, albeit likely with a different affinity (KD) than the carboxylate form.

-

Hypothesis B: Pro-Drug Bioactivation. It is more probable that the hydrazide acts as a pro-drug. Plant metabolic enzymes, such as amidases or hydrolases, could cleave the hydrazide group, converting the compound into the active Mecoprop acid in situ. This bioactivation strategy is common in agrochemical design, as it can improve properties like uptake, transport, and stability of the molecule before it reaches its target site.

Experimental validation is required to distinguish between these possibilities. This would involve comparing the activity of the hydrazide and acid forms in both in vitro (cell-free) and in vivo (whole-cell or whole-plant) systems. A significant increase in activity in the in vivo system would strongly support the pro-drug hypothesis.

Experimental Framework for Mechanistic Validation

To rigorously validate the mechanism of action, a multi-tiered, self-validating experimental approach is essential. This framework connects direct molecular binding to a quantifiable physiological outcome.

Protocol: In Vitro Receptor Binding via Surface Plasmon Resonance (SPR)

Causality: SPR provides direct, quantitative evidence of the binding interaction between the compound and its putative receptor (TIR1/AFB) in a purified, cell-free system. This isolates the binding event from all other cellular processes (e.g., metabolism, transport), allowing for the determination of binding affinity (KD) and kinetics (kon/koff).

Methodology:

-

Protein Immobilization: Covalently immobilize a purified, recombinant TIR1/AFB protein onto the surface of an SPR sensor chip (e.g., a CM5 chip via amine coupling).

-

Analyte Preparation: Prepare a dilution series of the test compound (this compound) and control compounds (Mecoprop acid, IAA, and a negative control) in a suitable running buffer.

-

Binding Measurement: Inject the analyte solutions sequentially over the sensor chip surface. The binding of the compound to the immobilized protein causes a change in the refractive index at the surface, which is detected in real-time as a change in response units (RU).

-

Co-receptor Requirement: To confirm the "molecular glue" mechanism, repeat the binding measurements in the presence of a constant concentration of a peptide corresponding to the Aux/IAA degron motif. A significant increase in binding signal in the presence of the degron peptide is the hallmark of an active auxin.

-

Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to calculate the equilibrium dissociation constant (KD). A lower KD value indicates a higher binding affinity.

Protocol: Protoplast Transient Assay for In Vivo Auxin Activity

Causality: This assay directly links receptor binding to the downstream consequence of transcriptional activation within a living plant cell. It measures the compound's ability to induce the degradation of Aux/IAA repressors and subsequently activate gene expression from an auxin-responsive promoter. It serves as a crucial bridge between in vitro binding and whole-plant physiology.

Methodology:

-

Protoplast Isolation: Isolate protoplasts from a suitable plant tissue, such as Arabidopsis thaliana cell culture or leaf mesophyll.

-

Plasmid Constructs: Utilize two primary plasmid constructs:

-

Reporter Construct: Contains a synthetic auxin-responsive promoter (e.g., DR5) driving the expression of a reporter gene like Firefly Luciferase (LUC) or β-glucuronidase (GUS).

-

Internal Control Construct: Contains a constitutively expressed reporter (e.g., Renilla Luciferase under the CaMV 35S promoter) to normalize for transformation efficiency and cell viability.

-

-

Transformation: Co-transfect the protoplasts with both plasmid constructs using a method like PEG-calcium-mediated transformation.

-

Treatment and Incubation: Aliquot the transformed protoplasts and treat them with a dose-response curve of the test compound, controls (IAA, Mecoprop), and a vehicle control. Incubate for a defined period (e.g., 6-12 hours) to allow for signaling and reporter gene expression.

-

Reporter Assay: Lyse the protoplasts and measure the activity of both the primary and internal control reporters using a luminometer or spectrophotometer.

-

Data Analysis: Normalize the primary reporter signal to the internal control signal. Plot the normalized reporter activity against the compound concentration and fit the data to a dose-response curve to determine the EC50 (the concentration that elicits 50% of the maximal response).

Caption: A self-validating workflow for auxin mechanism analysis.

Data Interpretation and Comparative Analysis

Quantitative Data Summary

| Compound | In Vitro Binding (K_D, µM)¹ | In Vivo Activity (EC_50, µM)² | Physiological Response (IC_50, µM)³ |

| IAA (Indole-3-acetic acid) | ~0.1 - 0.5 | ~0.01 - 0.1 | ~0.1 - 1.0 |

| Mecoprop (MCPP) | ~0.5 - 2.0 | ~0.1 - 1.0 | ~1.0 - 10.0 |

| This compound | To be determined | To be determined | To be determined |

¹Binding affinity to TIR1/AFB in the presence of an Aux/IAA degron peptide, measured by SPR. ²Concentration for half-maximal activation of the DR5 promoter in a protoplast assay. ³Concentration for 50% inhibition of root growth in Arabidopsis thaliana.

Interpreting the Data:

-

If the hydrazide shows high affinity in the in vitro binding assay, it suggests direct activity.

-

If the hydrazide shows low affinity in vitro but high activity in the in vivo protoplast assay (comparable to Mecoprop), this strongly supports the pro-drug hypothesis, where it is metabolized into the more active acid form within the cell.

Conclusion and Future Perspectives

The mechanism of action for this compound is strongly predicted to follow the canonical auxin signaling pathway, acting as a molecular glue to induce the degradation of Aux/IAA repressor proteins. The primary scientific question centers on whether the molecule is directly active or functions as a pro-drug that requires metabolic conversion to its active acid form, Mecoprop. The experimental framework detailed in this guide provides a clear, logical, and self-validating path to elucidate this mechanism, quantify its activity, and compare its efficacy to established natural and synthetic auxins.

Future research should focus on structural biology, aiming to co-crystallize the compound with the TIR1-Aux/IAA complex to visualize the precise molecular interactions within the receptor pocket. Furthermore, investigating the metabolic fate of the compound in different plant species could provide valuable insights into its selectivity and environmental persistence.

References

-

Tan, X. et al. (2007). Mechanism of Auxin Perception by the TIR1 Auxin Receptor. Nature. [Link]

-

Dharmasiri, N., Dharmasiri, S., & Estelle, M. (2005). The F-box protein TIR1 is an auxin receptor. Nature. [Link]

-

Liscum, E., & Reed, J. W. (2002). Genetics of Auxin Signaling. Annual Review of Plant Biology. [Link]

-

Gleason, C. et al. (2011). The auxin receptor F-box protein family in wheat (Triticum aestivum). BMC Plant Biology. [Link]

-

Calderón Villalobos, L. I. et al. (2012). A combinatorial TIR1/AFB-Aux/IAA co-receptor system for differential sensing of auxin. Nature Chemical Biology. [Link]

Topic: Exploring the Herbicidal Potential of Mecoprop Hydrazide Derivatives: A Novel Chemical Space for Weed Management

An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction: Rationale for a New Generation of Auxin-Based Herbicides